molecular formula C14H13ClN4O B6000607 4-(4-chlorophenyl)-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-6-one

4-(4-chlorophenyl)-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-6-one

Cat. No.: B6000607
M. Wt: 288.73 g/mol
InChI Key: HDPMRGAMKRWYRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-6-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a suitable precursor with a chlorophenyl group and an isopropyl group . The reaction is often carried out in the presence of a catalyst and under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-chlorophenyl)-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-8(2)19-13-11(7-16-19)12(17-14(20)18-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPMRGAMKRWYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=O)NC(=C2C=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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